molecular formula C4H9F3N2 B15262936 2-Trifluoromethyl-propane-1,3-diamine

2-Trifluoromethyl-propane-1,3-diamine

Cat. No.: B15262936
M. Wt: 142.12 g/mol
InChI Key: FLFFBJTUSOVLPW-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-propane-1,3-diamine is a fluorinated diamine compound with the molecular formula C4H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to a propane backbone, which also contains two amine groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-propane-1,3-diamine can be achieved through several methods. One common approach involves the functionalization of a suitable precursor, such as 1,3-diaminopropane, with a trifluoromethylating agent. For example, the reaction of 1,3-diaminopropane with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include trifluoromethylated imines, nitriles, and substituted amines. These products can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-propane-1,3-diamine involves its interaction with molecular targets through its amine and trifluoromethyl groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and other non-covalent interactions with target molecules. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethyl-propane-1,3-diamine is unique due to its specific trifluoromethyl substitution on the propane backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns .

Properties

Molecular Formula

C4H9F3N2

Molecular Weight

142.12 g/mol

IUPAC Name

2-(trifluoromethyl)propane-1,3-diamine

InChI

InChI=1S/C4H9F3N2/c5-4(6,7)3(1-8)2-9/h3H,1-2,8-9H2

InChI Key

FLFFBJTUSOVLPW-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)C(F)(F)F)N

Origin of Product

United States

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